Tartarate
Overview
Description
2,3-dihydroxybutanedioate is a tartaric acid anion that is the conjugate base of 3-carboxy-2,3-dihydroxypropanoate. It has a role as a human xenobiotic metabolite and a plant metabolite. It is a tartrate and a C4-dicarboxylate. It is a conjugate base of a 3-carboxy-2,3-dihydroxypropanoate.
Scientific Research Applications
Immunomodulating Properties
Tellurium compounds, such as ammonium trichloro(dioxoethylene-O,O')tellurate (AS101) and Octa-O-bis-(R,R)-tartarate ditellurane (SAS), have been explored for their potential anti-cancer properties. These compounds act as immunomodulators and exhibit a range of activities in both malignant and normal cells. Their mechanism of action involves Te(IV) redox-modulating activities which lead to the inactivation of cysteine proteases, inhibition of tumor survival proteins like survivin, and obstruction of tumor IL-10 production. These properties, combined with their excellent safety profile, suggest promising therapeutic potential for these tellurium compounds in cancer treatment (Sredni, 2012).
Decomposition and Purification by Microorganisms
Research has focused on the decomposition of tartaric acid by microorganisms, which could be beneficial for improving the quality of grape wine and treating liquid wastes containing tartaric acid. This area of study has concentrated on the metabolic pathways of microorganisms that decompose tartaric acid and the purification of key enzymes involved in this process. Understanding these mechanisms could provide insights into the efficient decomposition of tartaric acid by microorganisms (Liankui, 2013).
Enantioseparation in Liquid Chromatography
Tartaric acid derivatives have been utilized as chiral sources for enantioseparation in liquid chromatography. A systematic review suggests that these derivatives can serve as chiral selectors to resolve enantiomeric compounds. The research highlights that conformational changes in one of the optically active centers of the chiral selector can significantly affect its enantioselectivity for certain compounds. This indicates the potential for developing new chiral stationary phases using tartaric acid derivatives (Lindner & Hirschböck, 1984).
properties
Product Name |
Tartarate |
---|---|
Molecular Formula |
C4H4O6-2 |
Molecular Weight |
148.07 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2 |
InChI Key |
FEWJPZIEWOKRBE-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O |
synonyms |
(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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